![molecular formula C10H10N2O B2565620 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 811803-24-4](/img/structure/B2565620.png)

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

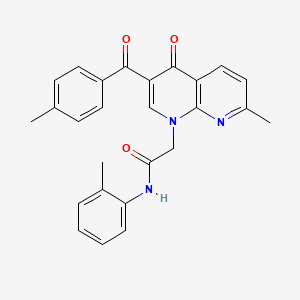

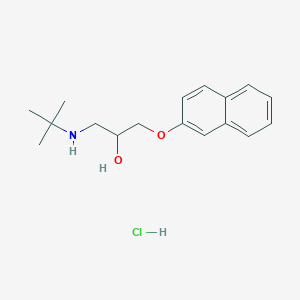

6-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (ASI) is an organic heterocyclic compound that has been used extensively in scientific research during the past decade. It is a member of the spirocyclic indolinone family, which is characterized by its unique structure of two fused cyclopropane rings. The compound has a wide range of applications in both organic synthesis and biochemistry due to its unique structural and chemical properties.

Aplicaciones Científicas De Investigación

Indole Synthesis and Cyclopropane Applications

Indole Synthesis Methods

The synthesis of indole derivatives, including potentially those related to 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one, is a key area of interest in organic chemistry due to the indole moiety's prominence in natural products and pharmaceuticals. Techniques for indole synthesis are diverse, with methods classified based on the type of bond formation involved in constructing the indole ring. This classification system provides a comprehensive overview of strategies employed in indole synthesis, which could be relevant to synthesizing complex structures like this compound (Taber & Tirunahari, 2011).

Cyclopropane Chemistry

The incorporation of cyclopropane rings, such as those in this compound, into molecules is of significant interest due to the ring's unique properties and contributions to molecular stability and biological activity. Cyclopropanation methods and the use of cyclopropane-containing compounds in fragrance chemistry highlight the versatility and potential applications of these structures in creating compounds with superior olfactory impacts or other desirable properties (Schröder, 2014).

Potential Application Areas

Drug Design and Pharmacology

Compounds structurally related to this compound could find applications in drug design and pharmacology, especially considering the role of cyclopropane rings and indole moieties in medicinal chemistry. For instance, cyclotides, which are characterized by their stable cyclic peptide structure, have been explored for their potential as templates for drug design due to their bioactivity and stability. This suggests a potential avenue for research into similarly stable and bioactive structures (Craik et al., 2012).

Biomedical Applications

The unique chemical features of cyclopropane-containing compounds and indoles also extend their utility to various biomedical applications, including as diagnostic agents, in enzyme-catalyzed reactions, and potentially in modulating immune responses through tryptophan metabolism pathways. The interplay between tryptophan metabolites and the immune system illustrates the complexity and potential of leveraging specific metabolic pathways for therapeutic benefits, which could be relevant for compounds with similar structures or functional groups (Bai et al., 2016).

Propiedades

IUPAC Name |

6-aminospiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYHHKVDZALDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)N)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)